Shamixanthone
Description
Significance of Naturally Occurring Xanthones in Chemical Biology
Naturally occurring xanthones are significant in chemical biology due to their wide spectrum of biological activities. These include antioxidant, antifungal, antimicrobial, anticancer, anti-inflammatory, anti-HIV/AIDS, antidiabetic, and insecticidal properties. capes.gov.brresearchgate.netmdpi.comnih.gov The medicinal potential of xanthones has driven extensive research into their isolation, structural elucidation, synthesis, and biological evaluation. capes.gov.brresearchgate.netscienceopen.com Their ability to interact with various biological targets is linked to their specific molecular features, such as the rigid tricyclic ring system and the presence of a carbonyl group capable of multiple interactions. encyclopedia.pub
Overview of Xanthone (B1684191) Structural Diversity and Biological Relevance
The structural diversity of xanthones is a key factor contributing to their broad range of biological activities. mdpi.comnih.gov Based on the level of oxidation of the C-ring, they are classified into monomers, dimers, and heterodimers. mdpi.comnih.gov Further categorization can be made based on the level of oxygenation or the type of ring residue, including mono-, di-, tri-, tetra-, penta-, and hexa-oxygenated xanthones, bis-xanthones, prenylated and related xanthones, and xanthonolignoids. mdpi.comnih.gov
Structure-activity relationship studies have indicated that positions C-1, C-3, C-6, and C-8 are particularly important for influencing the biological activity of xanthones. semanticscholar.orgmdpi.comnih.gov The presence of functional groups like prenyl, hydroxyl, glycosyl, furan, and pyran at these key positions can further contribute to their diverse biological spectrum. mdpi.comnih.gov The unique chemical architectures of xanthones and their notable biological activities have led to efforts to identify lead molecules with potential as drug candidates. mdpi.comnih.gov
Positioning of Shamixanthone within the Xanthone Family for Focused Investigation
This compound is classified as a prenylated xanthone. wikipedia.org It is a pyranoxanthene, specifically a 2,3-dihydropyrano[3,2-a]xanthen-12(1H)-one with specific substituents. nih.gov These substituents include hydroxy groups at positions 1 and 11, a prop-1-en-2-yl group at position 2, a methyl substituent at position 5, and a 3,3-dimethylallyl group at position 8. nih.gov This specific arrangement of a pyrano ring fused to the xanthone core, along with the prenyl and other functional groups, places this compound within the diverse family of xanthones, highlighting it as a subject for focused investigation into the impact of these structural features on its properties and potential biological roles. This compound is a secondary metabolite that has been reported in various Aspergillus species, including Aspergillus nidulans, Aspergillus stellatus, and Aspergillus rugulosus. nih.govelifesciences.org
Research Findings on this compound
Research on this compound has explored its biosynthesis and potential biological activities. Biosynthetic studies have investigated its formation in Aspergillus species. This compound, along with tajixanthone (B12428620), was isolated from cultures of Aspergillus variecolor, and early studies proposed structures for these metabolites. researchgate.netpublish.csiro.au Subsequent detailed examination led to reassignment of their structures. researchgate.netpublish.csiro.au Biosynthetic studies using isotopic labeling experiments have provided insights into the pathway leading to this compound, suggesting its derivation from an octaketide-derived anthraquinone (B42736) with the introduction of dimethylallyl moieties. researchgate.netpublish.csiro.au Genetic and biosynthetic studies in Aspergillus nidulans have identified genes involved in the biosynthesis of this compound, proposing a pathway that involves intermediates such as emodin (B1671224), monodictyphenone (B1256110), and emericellin (B1671214). elifesciences.orgnih.gov However, aspects of this proposed pathway have been revisited to reconcile genetic information with previously identified intermediates and established biosynthetic mechanisms. nih.gov
This compound has been identified as a moderately cytotoxic molecule. researchgate.net Studies have also indicated potential pharmacological properties, including antioxidant and anticancer activities. ontosight.ai Its metabolic process involves enzymatic reactions, primarily mediated by cytochrome P450 enzymes, leading to metabolites through reactions like hydroxylation, methoxylation, and glucuronidation. ontosight.ai Understanding these metabolic pathways is considered crucial for predicting its pharmacological effects. ontosight.ai
Molecular dynamics simulations have been employed to study the stability of this compound in complexes with biological targets, such as the SARS-CoV-2 main protease. researchgate.net These simulations are an important method for investigating the structure-to-function relationship of biological macromolecules and are a crucial step in the drug discovery process. researchgate.net
Research has also explored the role of this compound and related metabolites in the protection of fungal reproductive structures. This compound and epithis compound were commonly isolated from several Aspergillus species, and their biosynthetic pathway was identified in Aspergillus nidulans. elifesciences.org Studies suggest that xanthones produced by a specific gene cluster in Aspergillus nidulans Hülle cells may protect sexual fruiting bodies from fungivorous animals. elifesciences.org
Data from some studies provide insights into the activities of this compound or related compounds. For instance, some compounds tested in research involving this compound displayed cytotoxic activity against human cancer cells. researchgate.net
| Compound | Activity Tested | Cell Line/Organism | IC50/MIC Value | Reference |
| This compound | Cytotoxicity | Human cancer cells (HeLa, A549) | Moderately cytotoxic | researchgate.netresearchgate.net |
| Compound 5 (related) | Antioxidant activity | - | 0.40 mM | researchgate.net |
| Compound 20 (related) | Antioxidant activity | - | 1.36 mM | researchgate.net |
| Compound 18 (related) | Antibacterial activity | Ralstonia solanacearum | 50 µg/mL | researchgate.net |
Note: "Related" compounds are those mentioned in studies also discussing this compound, indicating potential structural or biosynthetic links.
Further research is needed to fully elucidate the potential of this compound as a therapeutic agent. ontosight.ai
Structure
2D Structure
3D Structure
Properties
CAS No. |
35660-46-9 |
|---|---|
Molecular Formula |
C25H26O5 |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
(1R,2S)-1,11-dihydroxy-5-methyl-8-(3-methylbut-2-enyl)-2-prop-1-en-2-yl-2,3-dihydro-1H-pyrano[3,2-a]xanthen-12-one |
InChI |
InChI=1S/C25H26O5/c1-12(2)6-7-15-8-9-17(26)19-23(28)20-18(30-25(15)19)10-14(5)24-21(20)22(27)16(11-29-24)13(3)4/h6,8-10,16,22,26-27H,3,7,11H2,1-2,4-5H3/t16-,22-/m1/s1 |
InChI Key |
MXGMZMKTWCNKRS-OPAMFIHVSA-N |
SMILES |
CC1=CC2=C(C3=C1OCC(C3O)C(=C)C)C(=O)C4=C(C=CC(=C4O2)CC=C(C)C)O |
Isomeric SMILES |
CC1=CC2=C(C3=C1OC[C@@H]([C@H]3O)C(=C)C)C(=O)C4=C(C=CC(=C4O2)CC=C(C)C)O |
Canonical SMILES |
CC1=CC2=C(C3=C1OCC(C3O)C(=C)C)C(=O)C4=C(C=CC(=C4O2)CC=C(C)C)O |
Origin of Product |
United States |
Biosynthetic Pathways and Genetic Regulation of Shamixanthone
Elucidation of Shamixanthone Biosynthesis in Fungal Systems
The pathway to this compound in fungi, particularly in species like Aspergillus nidulans, has been uncovered through genetic and biosynthetic studies. nih.gov These investigations have identified a dedicated gene cluster and crucial intermediate molecules that are sequentially modified to yield the final complex structure of this compound. The process begins with the formation of a polyketide backbone, which undergoes ring cleavage and subsequent enzymatic modifications. nih.govresearchgate.net
The foundation of the this compound molecule is constructed via a polyketide synthase (PKS) pathway. researchgate.net PKSs are large, multi-domain enzymes that iteratively condense small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, to form a long polyketide chain. nih.gov This chain then undergoes a series of cyclization and aromatization reactions to produce the characteristic aromatic ring systems of the intermediates.
Genetic studies in Aspergillus nidulans have identified a specific biosynthetic gene cluster essential for the production of this compound and related metabolites. ebi.ac.uk Central to this cluster is the polyketide synthase gene, mdpG. Targeted gene deletion experiments have demonstrated that mdpG is required for the synthesis of the initial anthraquinone (B42736) precursors, such as emodin (B1671224). ebi.ac.uk The absence of mdpG halts the entire biosynthetic pathway, preventing the formation of not only this compound but also its key intermediates like monodictyphenone (B1256110). ebi.ac.uk This highlights the foundational role of the MdpG polyketide synthase in assembling the core carbon skeleton from which this compound is ultimately derived.
Following the initial polyketide synthesis, the pathway proceeds through several well-defined chemical intermediates. The transformation from a polyketide-derived anthraquinone to the final xanthone (B1684191) structure involves significant molecular rearrangement, including oxidative cleavage of one of the aromatic rings.
Anthraquinones are critical early-stage intermediates in the this compound biosynthetic pathway. nih.gov Emodin, a product of the PKS pathway, is considered a key precursor. ebi.ac.uknih.gov Biosynthetic studies suggest that emodin is subsequently converted to another important anthraquinone, chrysophanol (B1684469). nih.govresearchgate.net This conversion is a crucial deoxygenation step. rsc.org The presence and sequential modification of these anthraquinone intermediates have been substantiated by isotopic labeling experiments and the isolation of these compounds from fungal cultures. nih.govresearchgate.net Most fungal xanthones are biosynthetically mediated by the ring fission of anthraquinone intermediates like emodin and chrysophanol. nih.gov
The transformation from an anthraquinone to a xanthone proceeds via the oxidative cleavage of the central ring of the anthraquinone, which results in the formation of a benzophenone (B1666685) intermediate. nih.govnih.gov In the this compound pathway, monodictyphenone is a key benzophenone precursor. nih.govebi.ac.uk It is formed from the cleavage of an anthraquinone such as chrysophanol. researchgate.net This benzophenone intermediate then serves as the substrate for the subsequent cyclization that forms the characteristic dibenzo-γ-pyrone scaffold of the xanthone core. nih.gov
The conversion of the polyketide chain into this compound is governed by a cascade of specific enzymatic reactions. After the initial PKS-mediated synthesis of the anthraquinone core, a key biotransformation is the oxidative ring fission of the anthraquinone intermediate to form a benzophenone. nih.gov This is followed by an intramolecular cyclization to form the xanthone ring system. For instance, the xanthone emericellin (B1671214) is cyclized by the action of an oxidoreductase, XptC, to produce this compound. nih.gov Further modifications, including prenylations (the addition of dimethylallyl groups), are catalyzed by prenyltransferase enzymes, which are crucial for the biosynthesis of the final prenylated xanthones, including this compound. ebi.ac.uknih.gov
Genetic Clusters and Transcriptional Regulation of this compound Production
The genes responsible for the biosynthesis of this compound are, for the most part, organized into a biosynthetic gene cluster (BGC). This clustering facilitates the coordinated expression of the genes required for the production of the secondary metabolite.
In Aspergillus nidulans, the biosynthesis of prenyl xanthones, including this compound, is linked to a cluster of 10 genes, referred to as the mdp (monodictyphenone) gene cluster. acs.org This cluster contains the polyketide synthase gene, mdpG, which is responsible for the synthesis of the initial polyketide backbone that leads to emodin and monodictyphenone. acs.orgebi.ac.uk As mentioned earlier, the prenyltransferase genes (xpt) are located outside of this main cluster. acs.org This "supercluster" arrangement, where functionally related genes are located in different genomic regions, adds a layer of complexity to the regulation of the pathway. researchgate.net The metabolites produced by the mdp/xpt cluster have been shown to play a role in protecting the fungal sexual fruiting bodies from predators. researchgate.net
Targeted gene deletion studies have been instrumental in elucidating the functions of individual genes within the this compound biosynthetic pathway. acs.org Deletion of the mdpG gene, for instance, abolishes the production of emodin, monodictyphenone, and consequently, all downstream prenylated xanthones, confirming its role as the core polyketide synthase. acs.org
Deletion of the prenyltransferase genes, xptA and xptB, results in the accumulation of non-prenylated intermediates and the disappearance of this compound and its prenylated relatives. ku.edu The isolation and characterization of these accumulated intermediates from various deletion strains have provided valuable clues for piecing together the sequential steps of the biosynthetic pathway. acs.orgebi.ac.uk These genetic manipulation techniques have been crucial in assigning functions to previously uncharacterized genes and in validating the proposed biosynthetic route. mdpi.comnih.gov
| Deleted Gene | Effect on Metabolite Profile |
| mdpG | Abolished production of emodin, monodictyphenone, and all prenylated xanthones. acs.org |
| xptA / xptB | Accumulation of non-prenylated xanthone intermediates; loss of this compound. ku.edu |
This table illustrates the impact of specific gene deletions on the production of this compound and its precursors.
The production of secondary metabolites in fungi, including this compound, is often tightly regulated in response to environmental cues. weforum.org Factors such as nutrient availability, temperature, pH, and light can significantly influence the expression of biosynthetic genes. mdpi.comnagwa.com This regulation allows the fungus to produce specific compounds only when they are needed, for example, for defense or development. researchgate.net
While specific studies detailing the direct impact of a wide range of environmental factors on this compound gene expression are not extensively documented, it is a well-established principle in fungal biology that the expression of secondary metabolite gene clusters is intricately linked to the surrounding environment. nih.govnews-medical.net Changes in environmental conditions can trigger signaling cascades that ultimately lead to the activation or repression of transcription factors controlling the expression of the mdp/xpt gene clusters.
Comparative Biosynthesis of this compound and Related Xanthones
The biosynthesis of xanthones is not unique to fungi; these compounds are also found in plants, where they are synthesized via a different pathway. mdpi.com In plants, the xanthone core is typically derived from the shikimate pathway, often involving a benzophenone intermediate. frontiersin.orgnih.gov In contrast, fungal xanthones like this compound are of polyketide origin, arising from the condensation of acetyl-CoA and malonyl-CoA units. mdpi.com
Within the fungal kingdom, the biosynthesis of this compound shares similarities with that of other prenylated xanthones. The general strategy of a polyketide-derived anthraquinone precursor undergoing oxidative cleavage and subsequent prenylation and cyclization appears to be a conserved theme. researchgate.net For example, the biosynthesis of tajixanthone (B12428620), another metabolite from Aspergillus variecolor, is closely related to that of this compound, with both likely sharing early biosynthetic intermediates. researchgate.net Comparative genomic and metabolomic studies of different xanthone-producing fungi continue to reveal both conserved and divergent enzymatic strategies for the synthesis of this diverse class of natural products.
Differentiation from Plant Shikimate/Acetate (B1210297) Pathways
The biosynthesis of the xanthone core in fungi, such as in the case of this compound, fundamentally differs from the pathways observed in plants. Fungal xanthones are entirely derived from the polyketide pathway. asm.orgfrontiersin.org In contrast, plant xanthones are synthesized through a mixed pathway that combines elements of both the shikimate and the acetate-malonate (polyketide) pathways. asm.orgfrontiersin.orgmdpi.comfrontiersin.orgnih.govnih.gov
In plants, the A-ring of the xanthone skeleton originates from the acetate-malonate pathway, while the B-ring is derived from the shikimate pathway. mdpi.comfrontiersin.org This dual-origin pathway leads to a benzophenone intermediate, which then undergoes intramolecular oxidative coupling to form the characteristic tricyclic xanthone structure. mdpi.comfrontiersin.org
Conversely, the biosynthesis of this compound in fungi initiates with the iterative condensation of acetyl-CoA and malonyl-CoA units by a polyketide synthase (PKS) to form an octaketide-derived anthraquinone precursor. nih.govbohrium.com This initial polyketide chain undergoes a series of cyclization and aromatization reactions to form the foundational structure, which is then further modified to yield the final xanthone. This singular reliance on the polyketide pathway is a hallmark of fungal xanthone biosynthesis and a clear point of differentiation from their plant counterparts.
Shared and Divergent Biosynthetic Routes with Other Fungal Xanthones (e.g., Emericellin, Tajixanthone)
The biosynthetic pathway of this compound is intricately linked with that of other fungal xanthones, notably emericellin and tajixanthone, with which it is often co-produced. These pathways share common early intermediates and enzymatic steps, diverging at later stages to produce a variety of structurally related compounds.
The biosynthesis of these xanthones in Aspergillus nidulans is governed by the mdp (monodictyphenone) gene cluster, which includes the polyketide synthase gene mdpG. asm.org This cluster is responsible for the synthesis of the key anthraquinone intermediate, emodin, from which the pathways to various xanthones diverge. The expression of the mdp cluster is under the control of epigenetic regulators; for instance, the deletion of cclA, a component of the COMPASS complex involved in histone methylation, leads to the upregulation of the mdp cluster and the production of emodin and related compounds. frontiersin.org Furthermore, global regulators of secondary metabolism in Aspergillus, such as LaeA, also play a crucial role in activating these biosynthetic gene clusters. asm.orgnih.govbohrium.comnih.govmdpi.com
The proposed biosynthetic pathway, based on genetic and isotopic labeling studies, begins with the formation of an octaketide-derived anthraquinone. A key intermediate in this pathway is chrysophanol, which is formed from emodin. nih.gov Subsequent oxidative cleavage of the central ring of the anthraquinone precursor leads to a benzophenone intermediate, a critical branching point in the synthesis of various xanthones. nih.gov
From this benzophenone intermediate, the pathway to this compound proceeds through the formation of emericellin. This latter part of the pathway involves the action of prenyltransferases, encoded by the xptA and xptB genes, which are located outside the main mdp cluster. asm.org These enzymes catalyze the addition of prenyl groups to the xanthone core. Emericellin then serves as a direct precursor to this compound, a conversion that is catalyzed by an oxidoreductase. mdpi.com
The biosynthesis of tajixanthone also originates from the same octaketide-derived anthraquinone precursor. nih.govbohrium.com Isotopic labeling studies have confirmed that tajixanthone biosynthesis proceeds through the cleavage of the anthraquinone ring and the subsequent introduction of two dimethylallyl moieties. nih.gov While sharing the initial steps with this compound biosynthesis, the pathway to tajixanthone involves different tailoring enzymes that lead to its unique chemical structure.
The following table summarizes the key genes and intermediates in the biosynthetic pathways of this compound, emericellin, and tajixanthone, highlighting their shared and divergent features.
| Precursor/Intermediate/Gene | Putative Function | Role in this compound Biosynthesis | Role in Emericellin Biosynthesis | Role in Tajixanthone Biosynthesis |
| Octaketide-derived anthraquinone | Initial polyketide product | Yes | Yes | Yes |
| Emodin | Anthraquinone intermediate | Yes | Yes | Yes |
| Chrysophanol | Anthraquinone intermediate | Yes | Yes | Yes |
| Monodictyphenone | Benzophenone intermediate | Yes | Yes | Likely |
| mdpG | Polyketide Synthase | Yes | Yes | Likely |
| mdp cluster | Gene cluster for early steps | Yes | Yes | Likely |
| Emericellin | Xanthone intermediate | Yes (precursor) | Yes (final product) | No |
| xptA, xptB | Prenyltransferases | Yes | Yes | Likely different prenyltransferases |
| xptC | Oxidoreductase | Yes (converts emericellin) | No | No |
| Tajixanthone | Final xanthone product | No | No | Yes |
| cclA | Epigenetic Regulator (COMPASS complex) | Regulates mdp cluster expression | Regulates mdp cluster expression | Likely regulates early steps |
| laeA | Global Regulator of Secondary Metabolism | Activates mdp cluster | Activates mdp cluster | Likely activates early steps |
Molecular and Cellular Pharmacological Activities of Shamixanthone Pre Clinical Investigations
Anti-oxidant Activity and Mechanisms of Action
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and the body's antioxidant defense mechanisms, is implicated in the pathogenesis of numerous diseases. Shamixanthone has demonstrated significant anti-oxidant activity in pre-clinical studies, primarily through its ability to scavenge free radicals and modulate endogenous anti-oxidant enzyme systems. The phenolic moieties present in xanthones contribute significantly to their antioxidant nature. tcmjc.com
Free Radical Scavenging Capabilities
This compound exhibits direct free radical scavenging capabilities, a key mechanism in neutralizing harmful ROS and reactive nitrogen species (RNS). Studies utilizing assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays have shown that xanthones, including structural relatives of this compound, can effectively neutralize free radicals. africanjournalofbiomedicalresearch.com For instance, a related compound demonstrated significant free radical scavenging capability in the ABTS assay. nih.gov This direct scavenging ability helps to reduce cellular oxidative stress. africanjournalofbiomedicalresearch.com
Modulation of Endogenous Anti-oxidant Enzyme Systems (e.g., Catalase, Superoxide (B77818) Dismutase)
Beyond direct radical scavenging, this compound influences the activity of endogenous anti-oxidant enzymes, which constitute a crucial defense system against oxidative damage. Key enzymes in this system include Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione (B108866) Peroxidase (GPx). nih.gov SOD catalyzes the dismutation of superoxide anions into hydrogen peroxide, while CAT and GPx further break down hydrogen peroxide into water and oxygen. nih.gov
Mechanisms of Reaction with Reactive Oxygen Species (e.g., Single Electron Transfer, Hydrogen Atom Transfer)
The interaction of antioxidants with ROS can occur through several mechanisms, primarily Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET), or a combination of both, known as Proton-Coupled Electron Transfer (PCET). mdpi.comrsc.org In the HAT mechanism, an antioxidant donates a hydrogen atom to a free radical, neutralizing it and forming a stabilized antioxidant radical. mdpi.commdpi.com The phenolic hydroxyl groups commonly found in xanthones are crucial for this mechanism, with the hydrogen atom from the OH group acting as the donor. mdpi.com The resulting antioxidant radical is often resonance-stabilized due to the delocalized electron within the xanthone (B1684191) structure.
The SET mechanism involves the transfer of a single electron from the antioxidant to the radical species. rsc.orgresearchgate.net This process also neutralizes the radical and generates an antioxidant radical cation. The specific mechanism (HAT or SET) can depend on the structure of the antioxidant and the nature of the reactive species involved, as well as the environment. mdpi.comrsc.org While specific studies detailing the precise reaction mechanisms of this compound with various ROS were not found, the general understanding of xanthone antioxidant activity suggests that both HAT and potentially SET mechanisms contribute to its ability to neutralize free radicals. tcmjc.commdpi.com
Anti-inflammatory Activity and Cellular Signaling Modulation
Inflammation is a complex biological response to harmful stimuli, and its dysregulation is involved in numerous chronic diseases. This compound has demonstrated anti-inflammatory effects in pre-clinical models, primarily by inhibiting the production of pro-inflammatory mediators and regulating the expression of cytokines and chemokines. tcmjc.comrsc.org
Inhibition of Pro-inflammatory Mediators (e.g., Nitric Oxide, Prostaglandins)
A key aspect of this compound's anti-inflammatory activity is its ability to suppress the production of critical pro-inflammatory mediators such as Nitric Oxide (NO) and Prostaglandins (PGs), particularly Prostaglandin E2 (PGE2). NO is produced by inducible nitric oxide synthase (iNOS) and contributes to the inflammatory response. termedia.pl PGE2 is a major product of cyclooxygenase-2 (COX-2) and plays a significant role in mediating inflammation, pain, and fever. derangedphysiology.comnih.gov
Studies on related xanthones have shown inhibition of iNOS and COX-2 expression, leading to reduced production of NO and PGE2 in stimulated cellular models, such as LPS-induced macrophages. nih.govdiva-portal.org This suggests that this compound likely exerts its anti-inflammatory effects, in part, by downregulating the pathways responsible for the synthesis of these key mediators. nih.govdiva-portal.org
Regulation of Cytokine and Chemokine Expression (e.g., IL-1β, IL-6, IL-8, TNF-α, IL-10)
This compound also modulates the expression of various cytokines and chemokines, which are crucial signaling molecules that orchestrate the inflammatory response. Pro-inflammatory cytokines like Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α) promote inflammation, while anti-inflammatory cytokines such as Interleukin-10 (IL-10) help to resolve it. oatext.comnih.govnih.govpneumon.org
Table 1: Selected Pro-inflammatory and Anti-inflammatory Mediators and Cytokines Relevant to this compound's Activities
| Mediator/Cytokine | Type | Role in Inflammation |
| Nitric Oxide (NO) | Pro-inflammatory | Mediates vasodilation, contributes to inflammatory cascade. termedia.plnih.gov |
| Prostaglandin E2 (PGE2) | Pro-inflammatory | Mediates pain, fever, and inflammation. derangedphysiology.comnih.govnih.gov |
| IL-1β | Pro-inflammatory | Initiates inflammatory response, induces other cytokines. oatext.comnih.govnih.gov |
| IL-6 | Pro-inflammatory | Promotes acute phase protein synthesis, maintains inflammation. oatext.comnih.govnih.gov |
| IL-8 | Pro-inflammatory | Chemokine, attracts neutrophils to inflammation site. nih.govnih.gov |
| TNF-α | Pro-inflammatory | Key regulator of inflammatory response, induces iNOS and COX-2. oatext.comnih.govnih.gov |
| IL-10 | Anti-inflammatory | Inhibits pro-inflammatory cytokine production, modulates immune response. oatext.compneumon.org |
This table summarizes the roles of key mediators and cytokines that are relevant to the observed anti-inflammatory activities of xanthones, including potentially this compound. Modulation of these factors is a common mechanism by which xanthones exert their anti-inflammatory effects. mdpi.comfrontiersin.orgnih.gov
Modulation of Key Inflammatory Signaling Pathways
Inflammatory signaling pathways play crucial roles in various physiological and pathological processes, including the development and progression of diseases such as cancer. mdpi.com Modulation of these pathways represents a potential therapeutic strategy.
Nuclear Factor-kappa B (NF-κB) Pathway Inhibition
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory and immune responses, and its aberrant activation is implicated in numerous diseases, including cancer and inflammatory disorders. nih.gov Inhibition of NF-κB signaling can therefore be a target for therapeutic intervention. This compound has been reported to exhibit inhibitory effects on NF-κB activation. scispace.comdntb.gov.ua This inhibition is considered a mechanism through which this compound may exert anti-inflammatory effects. scispace.comresearchgate.net
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways
Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the ERK, JNK, and p38 subfamilies, are involved in a wide array of cellular processes such as proliferation, differentiation, migration, and apoptosis. nih.govnih.govkegg.jp These pathways are activated by various extracellular signals, including growth factors and stress stimuli. kegg.jpjci.orgwikipedia.org Dysregulation of MAPK pathways is frequently observed in cancer and inflammatory conditions. mdpi.com Research indicates that this compound may modulate MAPK signaling pathways. newprairiepress.orgdntb.gov.ua Inhibition of certain MAPK components, such as JNK and p38, has been linked to the inhibition of stress-induced apoptosis and differentiation, while inhibition of ERK can stimulate apoptosis. nih.govnih.gov Conversely, activation of JNK and p38 is required for both cell differentiation and apoptosis, with the duration of activation potentially determining cell fate. nih.gov this compound's interaction with these pathways suggests a potential influence on cellular responses to stress and inflammatory signals.
Anti-cancer/Cytotoxic Activity at the Cellular Level
This compound has been investigated for its potential anti-cancer and cytotoxic activities in pre-clinical settings. nih.govsemanticscholar.org Xanthone derivatives, in general, are known to possess diverse anticancer activities against various cancer cell lines through multiple mechanisms. nih.gov
Induction of Apoptosis and Cell Cycle Arrest in Cancer Cell Lines
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells, and its evasion is a hallmark of cancer. mdpi.comfrontiersin.org Inducing apoptosis in cancer cells is a key strategy in cancer therapy. mdpi.comfrontiersin.orgnih.gov Cell cycle arrest is another mechanism by which anti-cancer agents can inhibit tumor growth by halting the progression of cancer cells through the cell cycle, preventing uncontrolled proliferation. frontiersin.orgarchivesofmedicalscience.com this compound has been shown to induce apoptosis and cell cycle arrest in certain cancer cell lines. semanticscholar.orgdntb.gov.ua For example, in 22Rv1 cells, this compound arrested the cell cycle in the G1 phase and induced apoptosis. dntb.gov.ua Xanthone derivatives can trigger both intrinsic and extrinsic apoptotic pathways by modulating pro-apoptotic and anti-apoptotic factors. mdpi.com Induction of apoptosis by natural compounds can be associated with mechanisms such as inhibiting fatty acid synthase activity or disrupting mitochondrial function. frontiersin.orgnih.govfrontiersin.org
Interactive Table 1: Effects of this compound on 22Rv1 Cancer Cells
| Effect | Observation in 22Rv1 Cells | Source |
| Cell Cycle Arrest | G1 phase arrest | dntb.gov.ua |
| Apoptosis Induction | 34.2% induction | dntb.gov.ua |
Inhibition of Proliferative Pathways
Uncontrolled cell proliferation is a fundamental characteristic of cancer. biomolther.org Inhibiting the pathways that drive cell growth and division is a major focus of cancer research. This compound has been reported to inhibit the proliferation of cancer cells. semanticscholar.org Inhibition of proliferative pathways can occur through various mechanisms, including the modulation of kinase signaling pathways like MAPK and the inhibition of key enzymes involved in cell growth. nih.govmedrxiv.orgwikipedia.org For instance, some xanthone derivatives inhibit protein kinases, which are crucial for cancer cell proliferation. nih.gov
Molecular Targets and Mechanisms of Action in Oncogenesis
The anti-cancer activity of compounds like this compound is mediated through interactions with specific molecular targets and the modulation of signaling pathways involved in oncogenesis. nih.govoncotarget.com Oncogenesis is a complex process involving multiple genetic and molecular alterations that lead to the transformation of normal cells into cancer cells. biomolther.orgnih.gov Xanthone derivatives can interact with various protein receptors, including cyclooxygenase, protein kinase, and topoisomerase, contributing to their anti-cancer effects. nih.gov The specific molecular targets of this compound in the context of oncogenesis are an area of ongoing research. Understanding these targets and mechanisms is crucial for developing this compound or its derivatives as potential therapeutic agents. nih.gov Mechanisms of oncogenic activation can involve aberrant receptor signaling, mutations, or failure to attenuate signaling. nih.gov Viral oncoproteins, such as HTLV-1 Tax, can also contribute to oncogenesis by disrupting cellular pathways like NF-κB signaling. nih.gov
Kinase Inhibition
Kinases are enzymes that play critical roles in numerous cellular processes, including signal transduction, metabolism, and cell division. mdpi.com Dysregulation of kinase activity is implicated in various diseases, particularly cancer. mdpi.com Inhibitors of kinases have emerged as important therapeutic agents. Research has explored the potential of this compound and related xanthone derivatives as kinase inhibitors. dntb.gov.uadntb.gov.ua Studies on xanthone derivatives have investigated their ability to inhibit kinase activity, often by binding to the ATP pockets of these enzymes. mdpi.comdeciphera.com
Topoisomerase Inhibition
Topoisomerases are essential enzymes that regulate DNA topology by introducing transient single- or double-strand breaks, which is crucial for processes like DNA replication, transcription, and repair. ijabbr.com Topoisomerase inhibitors are a class of drugs used in cancer chemotherapy that interfere with the function of these enzymes, leading to DNA damage and cell death. ijabbr.comnews-medical.net Research has indicated that xanthone derivatives can act as topoisomerase II inhibitors. nih.gov These compounds may interfere with the ability of the enzyme to bind its ATP cofactor or interact with the DNA cleavage/ligation active site, thereby inhibiting catalytic activity. nih.gov Studies have also explored topoisomerase inhibitors as potential antifungal agents, as these enzymes are also present in fungi. mdpi.com
DNA Cross-linking and RNA Binding
DNA cross-linking involves the formation of covalent bonds between strands of DNA or between DNA and proteins, which can impede essential cellular processes like replication and transcription. uni-muenchen.deresearchgate.net RNA binding refers to the interaction of molecules, particularly proteins, with RNA molecules, which is vital for various cellular functions, including protein synthesis and gene regulation. uni-muenchen.denih.gov While some compounds are known to induce DNA and RNA cross-linking damage, research specifically on this compound's direct DNA cross-linking or RNA binding properties was not prominently detailed in the provided search results. However, methods for studying DNA-protein and RNA-protein interactions, including cross-linking techniques, are established research areas. researchgate.netnih.govnih.gov
P-glycoprotein (P-gp) Modulation
P-glycoprotein (P-gp), an efflux pump, is a key player in multidrug resistance (MDR) by transporting various substrates, including many drugs, out of cells. mdpi.comnih.gov Modulating P-gp activity can be a strategy to overcome drug resistance in conditions like cancer. nih.govscitechnol.com Xanthone derivatives have been investigated for their ability to modulate P-gp, either by inhibiting its efflux activity or, in some cases, inducing or activating it. nih.govnih.gov These modulatory effects can impact the pharmacokinetics and pharmacodynamics of co-administered drugs that are P-gp substrates. nih.gov
Antimicrobial Activity and Related Mechanisms
This compound has been reported to possess antimicrobial properties. semanticscholar.org The mechanisms of antimicrobial activity can vary widely among different compounds, often involving interference with essential bacterial or fungal processes such as cell wall synthesis, membrane integrity, protein synthesis, or nucleic acid synthesis. aimspress.comnih.gov
Antibacterial Effects
Studies have indicated that this compound and similar xanthone derivatives exhibit antibacterial effects. semanticscholar.orgunam.mx Xanthones, in general, have been recognized for their antibacterial activities against various pathogenic bacteria, including Gram-positive strains like Staphylococcus aureus. nih.gov Research on other xanthone derivatives has explored mechanisms such as depolarizing bacterial membrane potentials and leading to leakage of intracellular components. nih.gov While the specific mechanisms for this compound's antibacterial action were not extensively detailed in the search results, xanthones are known to interfere with bacterial membranes and precipitate cytoplasmic proteins at higher concentrations. psu.edu
Antifungal Effects
This compound has also demonstrated antifungal activity. semanticscholar.org For instance, it has shown effects against Cryptococcus neoformans. semanticscholar.org Natural products, including plant extracts containing xanthones, have been explored for their antifungal properties against various fungi, such as Candida albicans and Cryptococcus species. scielo.brajol.infobrieflands.com The mechanisms of antifungal action for different compounds can involve disrupting fungal cell membranes or inhibiting essential enzymes like topoisomerases, which are present in fungal organisms. mdpi.comnih.gov
Other Investigated Biological Activities
Anti-insect Activity
This compound has demonstrated anti-insect activity. Studies have shown that compounds, including this compound, exhibited moderate or potent anti-insect activity against newly hatched larvae of Helicoverpa armigera Hubner. researchgate.netresearchgate.net The half maximal inhibitory concentration (IC50) values for these active compounds ranged from 50 to 200 μg/mL. researchgate.netresearchgate.net
Lipid-lowering Effects (e.g., Pre-shamixanthone)
Pre-shamixanthone, a related metabolite, has shown significant lipid-lowering effects in pre-clinical investigations. A cell-based assay using HepG2 cells revealed that pre-shamixanthone exerted significant inhibition against lipid accumulation without cytotoxic effects. nih.gov This was accompanied by a potent reduction of total cholesterol and triglycerides. nih.gov Real-time quantitative PCR studies indicated that pre-shamixanthone mediated the reduction of lipid accumulation by down-regulating the expression of the key lipogenic transcriptional factor SREBP-1c and its downstream genes encoding FAS and ACC. nih.gov
Table 1: Lipid-lowering Effects of Pre-shamixanthone in HepG2 Cells
| Effect | Observation in HepG2 Cells |
| Lipid accumulation | Significant inhibition |
| Total cholesterol levels | Potent reduction |
| Triglyceride levels | Potent reduction |
| Cytotoxic effects | None observed |
Table 2: Gene Expression Modulation by Pre-shamixanthone in HepG2 Cells
| Gene/Factor | Effect on Expression |
| SREBP-1c | Down-regulation |
| FAS | Down-regulation |
| ACC | Down-regulation |
Structure Activity Relationship Sar Studies and Synthetic Modifications
Elucidation of Structural Features Critical for Shamixanthone's Bioactivity
SAR studies on xanthones, including this compound, highlight the importance of specific functional groups and their positions on the xanthone (B1684191) scaffold for various biological effects.
Role of Hydroxyl and Methoxy (B1213986) Substitutions
Hydroxyl (-OH) and methoxy (-OCH₃) groups are common substituents on xanthone structures and play a significant role in their biological activities. The position and number of these groups can influence properties such as antioxidant capacity and interactions with biological targets. For instance, studies on other phenolic compounds have shown that hydroxyl groups are crucial for antioxidant activity, often participating in hydrogen atom transfer or single-electron transfer mechanisms. nih.gov Replacing a phenolic hydroxyl group with a methoxy group can sometimes lead to a drop in biological activity, suggesting the importance of the free hydroxyl for interactions like hydrogen bonding with receptors. drugdesign.org The presence of methoxy or hydroxyl groups at specific positions, such as C5 and C7 on ring A and C4' on ring B in related flavonoid structures, has been shown to play a vital role in determining activity, including neuro-differentiating and anti-inflammatory effects. nih.gov
Significance of Prenyl Groups and Their Positioning
Prenyl groups are characteristic features of this compound and many other bioactive xanthones. These lipophilic isoprene (B109036) units significantly influence the physicochemical properties of the molecule, such as lipophilicity, and impact their interaction with biological targets by affecting the three-dimensional structure. mdpi.com The presence of prenyl groups in key positions on the xanthone nucleus has been associated with various biological activities, including antitumor, anti-inflammatory, and human lymphocyte proliferation inhibitory effects. mdpi.com Synthetic studies involving the introduction of prenyl groups to hydroxyxanthones have demonstrated improved growth inhibitory activity against certain cancer cell lines compared to the parent compounds. mdpi.com The positioning and type of prenyl group (e.g., open chain, dihydropyran, or pyran) can lead to differential activities and selectivity. mdpi.com
Synthesis of this compound Analogs and Derivatives for Enhanced Activity
Synthetic strategies are employed to create this compound analogs and derivatives with potentially enhanced biological activity, improved pharmacokinetic properties, or novel mechanisms of action.
Strategies for Total Synthesis
The total synthesis of xanthones, including pyranoxanthones like this compound, can be achieved through various strategies. Common approaches involve the construction of the xanthone core via diaryl ether or benzophenone (B1666685) intermediates using appropriate building blocks such as benzopyrans and carboxylic acid derivatives. mdpi.com These methods allow for the controlled introduction of substituents at specific positions. The synthesis of prenylated xanthones often involves the prenylation of hydroxyxanthones through nucleophilic substitution reactions. mdpi.com Bioinspiration from natural xanthone structures and biosynthetic pathways also guides synthetic efforts. mdpi.commdpi.com
Design and Synthesis of Novel Pyrano Xanthones (e.g., Isothis compound, Epiisothis compound)
This compound itself is a pyranoxanthone, characterized by the presence of a dihydropyran ring fused to the xanthone core. nih.gov The synthesis of novel pyrano xanthone analogs, including stereoisomers like Isothis compound and Epiisothis compound, is an active area of research. nih.govresearchgate.net These compounds can be isolated as natural products or synthesized to explore the impact of structural variations on biological activity. The absolute configuration of these stereoisomers can be confirmed using techniques like X-ray crystallography. nih.gov Studies on pyrano xanthones have shown that the presence of unsaturation in the pyran ring can influence inhibitory activity against certain cell lines. mdpi.com
Exploration of Dimeric Xanthones and Their SAR
Dimeric xanthones, also known as bisxanthones, are a less common but intriguing class of xanthone derivatives. nih.gov These compounds consist of two xanthone units linked together, often exhibiting distinct biological activities compared to their monomeric counterparts. tcmjc.com Research into dimeric xanthones involves their isolation from natural sources or synthesis to investigate their SAR. nih.govd-nb.info While some dimeric xanthones have shown cytotoxic potential, others have not, indicating that the nature and position of the linkage between the xanthone units, as well as the substituents on each monomer, are critical for their activity. tcmjc.com Biosynthetic studies have shed light on the enzymatic processes involved in the dimerization of xanthone precursors in fungi. d-nb.info
Computational Approaches in SAR Analysis and Drug Design
Computational methods play a significant role in modern drug discovery by providing insights into molecular interactions, predicting properties, and analyzing complex datasets. Their application to natural products like this compound aids in understanding their mechanisms of action and identifying potential therapeutic targets.
Molecular Docking Simulations
Molecular docking is a widely used computational technique in structure-based drug design and SAR studies. It predicts the preferred orientation (binding pose) of a ligand within the binding site of a target macromolecule, typically a protein, and estimates the binding affinity. This method allows researchers to visualize the intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic forces, that stabilize the ligand-receptor complex. By evaluating the binding modes and predicted affinities of this compound and its potential derivatives, molecular docking can help identify key structural features responsible for activity against a specific biological target.
Studies have utilized molecular docking to investigate the interaction of this compound with biological targets. For instance, molecular dynamics (MD) simulations were performed on docked complexes of this compound, along with Brasixanthone B and Brasixanthone C, to assess their stability within the active site of the SARS-CoV-2 main protease (Mpro). While the specific docking results (e.g., binding scores, predicted poses) were not detailed in the available information, the subsequent MD simulations indicate that molecular docking was employed to predict the initial binding configurations of these xanthone compounds with the viral protease. This suggests that molecular docking is a relevant computational tool for exploring the potential inhibitory mechanisms of this compound and related xanthones against this target.
Density Functional Theory (DFT) for Electronic Properties
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and properties of atoms, molecules, and materials. DFT calculations can provide valuable insights into various molecular properties relevant to SAR, such as molecular orbital energies (e.g., HOMO and LUMO), charge distribution, electrostatic potential, and reactivity. These electronic properties can influence a compound's ability to interact with a biological target.
While DFT is a powerful tool for understanding the electronic characteristics of molecules, specific research findings detailing the application of DFT calculations to this compound for the analysis of its electronic properties in the context of SAR or drug design were not identified in the consulted literature.
Chemometrics (e.g., Principal Component Analysis, Partial Least Squares Regression)
Chemometrics involves the application of statistical and mathematical methods to chemical data. Techniques such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression are commonly used in SAR studies to analyze complex relationships between molecular descriptors (representing structural features) and biological activities. These methods can help identify patterns in data, reduce dimensionality, and build predictive models for the activity of new compounds.
Metabolism and Degradation of Shamixanthone
Metabolic Transformations in Biological Systems
The metabolism of shamixanthone involves enzymatic reactions that convert the parent compound into various metabolites. These transformations primarily occur in the liver and are mediated by a range of enzymes.
Enzymatic Pathways (e.g., Cytochrome P450 Family)
The primary enzymatic machinery involved in the metabolism of this compound is the cytochrome P450 (CYP) enzyme family. ontosight.ai These enzymes are a superfamily of heme-containing monooxygenases that play a significant role in the metabolism of both endogenous and exogenous compounds, including natural products like this compound. mdpi.comuv.es CYP enzymes catalyze oxidation reactions that can introduce functional groups into the this compound molecule, altering its properties. mdpi.com The activity of microsomal P450 enzymes is dependent on the transfer of electrons, a process facilitated by NADPH-cytochrome P450 oxidoreductase (POR). plos.org
Types of Reactions (e.g., Hydroxylation, Methoxylation, Glucuronidation)
Key metabolic reactions involved in the transformation of this compound include hydroxylation, methoxylation, and glucuronidation. ontosight.ai
Hydroxylation: This reaction involves the introduction of a hydroxyl (-OH) group into the this compound molecule. Hydroxylation can affect the compound's solubility and biological activity. ontosight.ai It is a common transformation catalyzed by cytochrome P450 enzymes. mdpi.com
Methoxylation: This involves the addition of a methoxy (B1213986) (-OCH3) group. Methoxylation can alter the pharmacokinetic properties of the compound, such as its absorption and distribution within the biological system. ontosight.ai Alkoxylation, which includes methoxylation, is a known substitution pattern on xanthone (B1684191) skeletons. tcmjc.com
Glucuronidation: This is a conjugation reaction where a glucuronic acid moiety is attached to the this compound molecule or its hydroxylated metabolites. Glucuronidation generally increases the water solubility of compounds, facilitating their excretion from the body. ontosight.ai Glucuronidation is a significant metabolic pathway for hydroxylated xenobiotics. nih.gov Xanthone glycosides, where a sugar unit like glucopyranosyl is attached, are also found in nature, and glucuronidation is a form of glycosylation. tcmjc.com
These enzymatic reactions lead to the formation of various metabolites with potentially different chemical properties and biological activities compared to the parent this compound molecule.
Identification and Biological Activity of this compound Metabolites
While the types of metabolic reactions are known, specific detailed information on the precise chemical structures and identified biological activities of all this compound metabolites based on the available search results is limited. Research into the metabolic fate of this compound is ongoing to fully characterize its metabolites and their effects. ontosight.ai Assessing the biological activity of metabolites is a crucial step in understanding the fate of compounds in biological systems. europa.eu
Catabolic Processes and Biochemical Fate
Beyond initial metabolic transformations, this compound can undergo catabolic processes, leading to its breakdown into simpler molecules.
Breakdown into Simpler Molecules
The catabolism of this compound involves a series of enzymatic reactions that progressively simplify the molecule. ontosight.ai This breakdown is a fundamental aspect of metabolism, contributing to the potential utilization of the compound's components and energy content. ontosight.ai Catabolic pathways can involve various reaction types, including oxidation, reduction, and hydrolysis, which modify the chemical structure until it is degraded into basic components. ontosight.ai For many organic compounds, this can ultimately lead to the formation of simple molecules such as carbon dioxide and water. ontosight.ai The catabolic process of ketones, a class of compounds that includes the xanthone core of this compound, involves their breakdown into simpler components. ebi.ac.uk
Integration of Degradation Products into Central Metabolic Pathways
The following table summarizes the key metabolic transformations and catabolic processes discussed:
| Process | Key Enzymatic Pathways Involved | Types of Reactions Involved | Outcome |
| Metabolic Transformations | Cytochrome P450 family | Hydroxylation, Methoxylation, Glucuronidation | Formation of various metabolites with altered properties and activities |
| Catabolic Processes | Various enzymatic reactions | Oxidation, Reduction, Hydrolysis, etc. | Breakdown into simpler molecules |
| Biochemical Fate (Integration) | N/A | N/A | Integration of degradation products into central metabolic pathways |
While the general pathways for this compound metabolism and degradation are understood to involve enzymatic transformations and breakdown into simpler molecules that can enter central metabolic routes, detailed data on specific reaction kinetics, the complete repertoire of metabolites, and the precise pathways for the integration of all degradation products into central metabolism are areas of ongoing research.
Analytical and Isolation Methodologies for Shamixanthone Research
Advanced Chromatographic Techniques for Isolation and Purification
The initial step in studying Shamixanthone involves its extraction from a fungal culture, typically using a solvent like ethyl acetate (B1210297), followed by a multi-step purification process employing various chromatographic methods.
Column Chromatography (e.g., Silica (B1680970) Gel)
Column chromatography serves as the primary and indispensable technique for the initial purification of this compound from the crude fungal extract. nih.govnih.govnih.gov This method separates compounds based on their differential adsorption to a stationary phase, most commonly silica gel, and their solubility in the mobile phase. teledynelabs.com
The process typically involves the following steps:
Preparation : A glass column is packed with a slurry of silica gel (e.g., 60-120 mesh) in a non-polar solvent, creating the stationary phase. researchgate.net
Loading : The concentrated crude extract, often adsorbed onto a small amount of silica gel, is carefully loaded onto the top of the prepared column.
Elution : A sequence of solvents or solvent mixtures (the mobile phase) with gradually increasing polarity is passed through the column. For xanthone (B1684191) separation, a common gradient might start with n-hexane or dichloromethane (B109758) and progressively introduce more polar solvents like ethyl acetate or methanol (B129727). nih.govnih.gov
Fraction Collection : As the solvent flows through the column, the separated compounds move down at different rates. The eluent is collected in a series of fractions. Less polar compounds elute first, followed by more polar compounds like this compound. The progress of the separation is often monitored by Thin-Layer Chromatography (TLC). clinicalcasereportsint.com Fractions containing the same compound are then combined for further purification.
High-Performance Liquid Chromatography (HPLC) for Fractionation and Analysis
Following initial separation by column chromatography, High-Performance Liquid Chromatography (HPLC) is employed for final purification and analysis. nih.govmdpi.comresearchgate.net HPLC offers significantly higher resolution and speed compared to traditional column chromatography. For xanthones like this compound, a reversed-phase HPLC (RP-HPLC) setup is commonly used. nih.gov
Key aspects of HPLC for this compound research include:
Stationary Phase : A C18 (octadecylsilyl) column is a frequent choice, where the silica support is chemically bonded with C18 hydrocarbon chains, creating a non-polar stationary phase.
Mobile Phase : A polar mobile phase, typically a gradient mixture of water and an organic solvent like methanol or acetonitrile, is used. A small amount of acid, such as formic acid, is often added to improve peak shape. mdpi.com
Detection : A UV detector is commonly used for analysis, as the conjugated aromatic system of the xanthone core absorbs ultraviolet light. nih.gov
Application : Fractions from column chromatography are injected into the HPLC system. The high-pressure pumps deliver the mobile phase, leading to a highly efficient separation. Semi-preparative HPLC is often used to isolate the pure this compound from minor impurities. nih.gov
Spectroscopic and Diffraction Methods for Structural Elucidation
Once a pure sample of this compound is obtained, its precise chemical structure is determined using a combination of spectroscopic and diffraction techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule like this compound. nih.govtjnpr.org Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are essential for a complete structural assignment. emerypharma.comwiley.com
1D NMR :
¹H NMR (Proton NMR) : Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. Chemical shifts for the aromatic protons of the xanthone core typically appear in the δ 6–9 ppm range. researchgate.net
¹³C NMR (Carbon NMR) : Reveals the number of different types of carbon atoms in the molecule, helping to establish the carbon skeleton.
2D NMR : These experiments reveal correlations between different nuclei, which is crucial for piecing together the molecular structure. nih.gov
COSY (Correlation Spectroscopy) : Identifies protons that are coupled to each other, typically on adjacent carbon atoms.
HSQC (Heteronuclear Single Quantum Coherence) : Shows which protons are directly attached to which carbon atoms.
The combined data from these NMR experiments allow for the unambiguous assignment of all proton and carbon signals, defining the planar structure of this compound. nih.gov
| Position/Group | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) | Primary Information Provided |
|---|---|---|---|
| Aromatic Protons (H-1 to H-8) | 6.0 - 8.5 | 90 - 165 | Substitution pattern on the xanthone core. researchgate.net |
| Chelated Hydroxyl (-OH) | 12.0 - 14.0 | N/A | Indicates a hydroxyl group adjacent to the carbonyl. researchgate.net |
| Carbonyl Carbon (C-9) | N/A | 175 - 185 | Characteristic signal for the xanthone ketone group. |
| Prenyl Group Protons | 1.6 - 5.5 | 17 - 135 | Confirms the presence and structure of the isoprene (B109036) unit. |
| Dihydropyran Ring Protons | 2.5 - 6.5 | 20 - 80 | Defines the structure and stereochemistry of the fused pyran ring. |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. vanderbilt.edu For natural products like this compound, high-resolution mass spectrometry (HRMS), often coupled with a soft ionization technique like electrospray ionization (ESI-MS), is employed. researchgate.net
HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the precise molecular formula. youtube.comlibretexts.org For instance, the molecular formula of this compound is C₂₅H₂₆O₅, corresponding to a specific, highly precise mass that can be confirmed by HRMS, distinguishing it from other compounds with the same nominal mass.
X-ray Crystallography for Absolute Configuration Determination
While NMR and MS can establish the molecular formula and connectivity of this compound, they cannot always definitively determine its absolute stereochemistry. X-ray crystallography is the gold standard for unambiguously determining the three-dimensional arrangement of atoms in a molecule, including the absolute configuration of its chiral centers. nih.govresearchgate.netspringernature.com
Electronic Circular Dichroism (ECD)
Electronic Circular Dichroism (ECD) is a critical spectroscopic technique in the stereochemical analysis of chiral natural products, including xanthones like this compound. This method is particularly valuable for determining the absolute configuration of stereogenic centers, a task that can be challenging for complex molecules. The application of ECD in the study of fungal xanthones often involves a combination of experimental measurements and theoretical calculations.
In the research of xanthones isolated from fungal sources, particularly Aspergillus species, the absolute configurations of new compounds are frequently determined by comparing their experimental ECD spectra with the spectra calculated using time-dependent density functional theory (TDDFT). nih.govresearchgate.net This computational approach has become a powerful tool for assigning the stereochemistry of complex chiral molecules. nih.gov
The process typically involves the following steps:
Conformational Analysis: A thorough conformational search of the possible stereoisomers of the molecule is performed to identify all low-energy conformers.
ECD Calculation: The ECD spectra for each of these stable conformers are then calculated using TDDFT methods.
Boltzmann Averaging: The calculated spectra of the individual conformers are averaged based on their Boltzmann populations to generate the final theoretical ECD spectrum for each stereoisomer.
Comparison: The theoretical spectra of the possible stereoisomers are then compared with the experimentally measured ECD spectrum of the isolated natural product. A good agreement between the experimental spectrum and one of the calculated spectra allows for the confident assignment of the absolute configuration.
For instance, in the structural elucidation of new dimeric tetrahydroxanthones from the marine-derived fungus Aspergillus aculeatinus, TDDFT-ECD calculations were instrumental in determining their absolute configurations. nih.gov Similarly, for prenylxanthones isolated from a marine-derived Aspergillus sp. fungus, chiroptical methods including ECD were vital for the stereochemical characterizations. researchgate.net Although a specific, detailed ECD analysis focused solely on this compound is not extensively documented in readily available literature, the established methodology for related xanthones from the same genus provides a clear framework for how its absolute configuration would be determined.
Table 1: General Steps in ECD Analysis for Absolute Configuration Determination of Fungal Xanthones
| Step | Description | Purpose |
| 1 | Conformational Search | To identify all possible spatial arrangements (conformers) of the molecule. |
| 2 | TDDFT Calculations | To compute the theoretical ECD spectrum for each low-energy conformer. |
| 3 | Boltzmann Averaging | To obtain a weighted average theoretical spectrum based on the stability of each conformer. |
| 4 | Spectral Comparison | To match the experimental ECD spectrum with the calculated spectrum to assign the absolute configuration. |
Isotopic Labeling Techniques in Biosynthetic Studies
Isotopic labeling is a powerful technique used to elucidate the biosynthetic pathways of natural products. By feeding microorganisms with precursors enriched with stable or radioactive isotopes (e.g., ¹³C, ¹⁴C, ¹⁸O, ²H), researchers can trace the incorporation of these labeled atoms into the final metabolite, thereby revealing the building blocks and enzymatic transformations involved in its formation.
The biosynthesis of fungal xanthones, including this compound, has been a subject of investigation where isotopic labeling has played a significant, albeit complex, role. Fungal xanthones are generally understood to be derived from polyketide pathways. mdpi.com The biosynthesis is thought to proceed from the anthraquinone (B42736) chrysophanol (B1684469). nih.gov
In the context of this compound and related metabolites from Aspergillus species, genetic studies have identified biosynthetic gene clusters. However, the proposed pathways have sometimes been inconsistent with earlier isotopic labeling studies and the identity of previously isolated biosynthetic intermediates. nih.gov For example, a proposed pathway for this compound in Aspergillus nidulans suggested the involvement of the anthraquinone emodin (B1671224), proceeding through the benzophenone (B1666685) carboxylic acid monodictyphenone (B1256110) and the xanthone emericellin (B1671214). nih.gov This proposal, however, conflicted with prior research that pointed to the involvement of the anthraquinone chrysophanol and benzophenone aldehyde derivatives like arugosins F and A/B. nih.gov
A re-evaluation of the genetic and biosynthetic data has led to a revised pathway that reconciles the results from gene deletion studies with the outcomes of isotopic labeling experiments and established chemical and biosynthetic principles. nih.gov This highlights the critical importance of integrating genetic information with the foundational knowledge provided by isotopic tracer studies to accurately map out complex biosynthetic routes. While specific details of the isotopic labeling experiments leading to the elucidation of the this compound pathway are embedded within broader biosynthetic discussions, the principle remains central to confirming precursor-product relationships.
Table 2: Key Precursors in the Proposed Biosynthesis of Fungal Xanthones
| Precursor Type | Example Compound(s) | Role in Biosynthesis |
| Anthraquinone | Chrysophanol, Emodin | Initial polyketide-derived core structure. |
| Benzophenone | Monodictyphenone, Arugosins | Intermediates formed by oxidative cleavage of anthraquinones. |
| Xanthone | Emericellin | Immediate precursor to more complex xanthones. |
Bioassay-Guided Fractionation and Isolation Strategies
Bioassay-guided fractionation is a systematic process used to isolate bioactive natural products from a complex mixture, such as a fungal extract. This strategy relies on repeatedly testing the biological activity of separated fractions to guide the purification process towards the active constituent(s). This methodology has been instrumental in the discovery of a vast number of biologically active compounds, including xanthones from fungal sources.
This compound has been isolated from the fungus Emericella variecolor, a species of Aspergillus, often found in association with marine organisms like sponges. acs.orgmdpi.com The general procedure for isolating compounds like this compound from a fungal culture involves several key steps:
Cultivation and Extraction: The fungus is cultured in a suitable liquid or solid medium to produce the target metabolites. The fungal biomass and/or the culture broth are then extracted with an organic solvent, such as ethyl acetate, to obtain a crude extract containing a mixture of secondary metabolites.
Bioassay Screening: The crude extract is tested for a specific biological activity (e.g., antimicrobial, cytotoxic, enzyme inhibitory). If the extract shows promising activity, it is selected for further fractionation.
Fractionation: The active crude extract is subjected to chromatographic techniques to separate it into simpler fractions. This is often initiated with vacuum liquid chromatography or column chromatography over silica gel, eluting with a gradient of solvents of increasing polarity.
Iterative Bioassay and Purification: Each fraction is tested for biological activity, and the most active fractions are selected for further purification. This iterative process may involve multiple rounds of chromatography, including techniques like Sephadex column chromatography and semi-preparative High-Performance Liquid Chromatography (HPLC), until a pure, active compound is isolated. nih.gov
In the case of Emericella species, bioassay-guided isolation has led to the discovery of various bioactive metabolites. For example, a study on Emericella sp. TJ29, guided by antibacterial activity against drug-resistant pathogens, resulted in the isolation of new meroterpenoids and polyketides. nih.gov While the specific bioassay that guided the initial isolation of this compound is not always detailed, its co-isolation with other known bioactive xanthones suggests that a similar strategy, likely guided by antimicrobial or cytotoxic assays, was employed. mdpi.com
Table 3: General Scheme for Bioassay-Guided Isolation of Fungal Metabolites
| Stage | Technique(s) | Objective |
| 1. Extraction | Solvent Extraction (e.g., with Ethyl Acetate) | To obtain a crude mixture of all metabolites from the fungal culture. |
| 2. Initial Fractionation | Column Chromatography (e.g., Silica Gel) | To separate the crude extract into simpler fractions based on polarity. |
| 3. Bioassay | In vitro testing (e.g., antimicrobial, cytotoxicity) | To identify the biologically active fraction(s). |
| 4. Fine Purification | HPLC, Sephadex Chromatography | To isolate the pure active compound(s) from the active fraction(s). |
| 5. Structure Elucidation | NMR, Mass Spectrometry, ECD | To determine the chemical structure of the isolated pure compound(s). |
Future Directions in Shamixanthone Academic Research
Systems Biology and Network Pharmacology Approaches
Future research on shamixanthone can significantly benefit from the application of systems biology and network pharmacology. These approaches allow for a holistic understanding of how this compound interacts with biological systems, moving beyond the traditional "one target, one drug" paradigm. mdpi.com Network pharmacology integrates data from various disciplines such as systems biology, genomics, and proteomics to identify potential drug targets and elucidate molecular mechanisms through computational analysis and experimental validation. researchopenworld.comnih.gov This involves constructing complex networks that illustrate the relationships between compounds, their targets, and associated signaling pathways. mdpi.commdpi.com By analyzing these networks, researchers can gain insights into the multi-target effects of this compound and its influence on interconnected biological processes. mdpi.comresearchopenworld.com This is particularly relevant for natural products like xanthones, which often exhibit diverse bioactivities. nih.govnih.gov Studies utilizing network pharmacology have been successful in exploring the mechanisms of action of natural compounds in various diseases by identifying key targets and pathways. mdpi.comresearchopenworld.comnih.gov Applying these methods to this compound research could reveal its complex interactions within cellular networks, potentially uncovering novel therapeutic applications or a deeper understanding of its known activities.
Advanced Genetic Engineering for Optimized Production or Novel Derivative Synthesis
Genetic engineering, particularly within the field of synthetic biology, offers promising avenues for the optimized production of this compound and the synthesis of novel derivatives. This compound is a secondary metabolite produced by fungi, and its biosynthesis proceeds through the polyketide pathway. nih.govmdpi.com Understanding the genetic basis of this compound biosynthesis in Aspergillus species is crucial for manipulating its production. nih.govwisc.edu Genetic studies have already contributed to understanding the biosynthesis of prenylated xanthones in Aspergillus nidulans. nih.gov Advanced genetic engineering techniques can be employed to enhance the expression of genes involved in the biosynthetic pathway, potentially leading to increased yields of this compound from fungal cultures. nih.gov Furthermore, manipulating these pathways or introducing genes from other organisms could enable the synthesis of novel this compound analogs with potentially altered or improved biological activities. nih.gov This could involve modifying existing enzymes in the pathway or introducing new enzymatic steps to create structural variations of this compound. nih.gov Research in this area aligns with broader efforts in synthetic biology to engineer microbes for the tailored production of natural products. nih.gov
Exploration of Novel Biological Targets and Signaling Pathways
Identifying novel biological targets and signaling pathways modulated by this compound is a critical direction for future research. While xanthones, in general, are known to interact with multiple protein receptors and exhibit diverse biological activities, the specific targets and pathways for this compound may not be fully elucidated. nih.gov Natural products often exert their effects by influencing various cellular signaling cascades involved in processes like cell growth, death, and inflammation. researchgate.netfrontiersin.org Research should focus on employing high-throughput screening methods and "-omics" technologies (e.g., proteomics, transcriptomics) to systematically identify proteins and genes that are affected by this compound treatment. mdpi.com This could involve studying its impact on key pathways frequently implicated in diseases, such as those related to cancer (e.g., PI3K/Akt/mTOR, MAPK, Wnt) or inflammatory responses. researchgate.netfrontiersin.orgmdpi.commdpi.com Understanding the specific molecular interactions and downstream effects of this compound on these pathways will provide a clearer picture of its mechanism of action and potential therapeutic applications. mdpi.comnih.gov
Development of Advanced In Vitro Models for Mechanism of Action Studies
The development and utilization of advanced in vitro models are essential for detailed mechanism of action studies of this compound. Traditional 2D cell culture models have limitations in fully recapitulating the complexity of biological systems. nih.govnih.gov Future research should incorporate more sophisticated in vitro models, such as 3D cell cultures, organoids, or microfluidic systems, which better mimic the physiological environment and cellular interactions found in vivo. These models can provide more relevant data on how this compound affects cell behavior, signaling pathways, and cellular processes in a context that is closer to the biological reality. nih.gov For example, 3D models can offer insights into drug penetration, metabolism, and the response of heterogeneous cell populations. nih.gov Utilizing these advanced models will enable researchers to conduct more accurate and predictive studies on this compound's efficacy and toxicity at the cellular and tissue levels, contributing to a more comprehensive understanding of its biological activities.
Application of Artificial Intelligence and Machine Learning in Structure-Activity Prediction
Artificial intelligence (AI) and machine learning (ML) techniques are increasingly valuable tools in drug discovery and natural product research, offering significant potential for predicting the structure-activity relationships (SAR) of this compound and its potential derivatives. nih.govmdpi.comresearchgate.netresearchgate.netmdpi.com By leveraging large datasets of chemical structures and their corresponding biological activities, AI/ML models can identify complex patterns and predict the activity of new or modified compounds. nih.govmdpi.comresearchgate.netmdpi.com For this compound, this could involve building models that correlate structural variations with specific biological effects (e.g., cytotoxicity, enzyme inhibition). nih.gov These models can then be used to virtually screen libraries of this compound analogs or design novel structures with predicted enhanced activity or specificity. researchgate.netmdpi.com AI/ML can also assist in predicting pharmacokinetic properties, potential toxicity, and off-target effects, accelerating the research and development process. mdpi.comresearchgate.net The application of these computational approaches will enable researchers to prioritize promising this compound derivatives for experimental testing, making the research process more efficient and cost-effective. researchgate.netmdpi.com
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for elucidating the biosynthesis pathway of Shamixanthone in Aspergillus species?
- Methodological Answer : To map the biosynthesis pathway, utilize heterologous reconstitution of gene clusters in model organisms like Aspergillus nidulans. Key steps include:
- Gene cluster identification : Use comparative genomics tools (e.g., antiSMASH) to identify conserved clusters (e.g., AN6784 in A. nidulans) .
- Gene deletion and HPLC profiling : Delete candidate genes (e.g., stcJ, cclA, mdpG) and analyze metabolite production via HPLC-UV, focusing on retention times for intermediates like this compound (peak 2) and emericellin .
- Dereplication : Apply LC-DAD-TOFMS to distinguish this compound from structurally similar xanthones .
Q. How can researchers design experiments to assess this compound’s stability in protein-ligand complexes?
- Methodological Answer : Use molecular dynamics (MD) simulations over 50 ns to evaluate stability:
- System setup : Dock this compound into the target protein (e.g., COVID-19 main protease) using AutoDock Vina or similar tools .
- Simulation parameters : Employ GROMACS with AMBER force fields, solvating the system in TIP3P water and neutralizing with ions .
- Key metrics : Monitor root-mean-square deviation (RMSD; target: <0.5 nm) and radius of gyration (Rg; target: ~2.2 nm) to confirm structural compactness .
Advanced Research Questions
Q. How should researchers resolve contradictory data in MD simulations of this compound-protein interactions?
- Methodological Answer : Contradictions (e.g., fluctuating RMSD in Brasixanthone C vs. stable this compound) require multi-parameter validation:
- RMSF analysis : Identify residue-specific fluctuations (e.g., loop regions in COVID-19 protease) that may explain instability .
- Hydrogen bond tracking : Compare hydrogen bond counts (target: 0–12 bonds) and distributions between stable (this compound) and unstable (Brasixanthone C) complexes .
- Binding energy validation : Calculate MM/GBSA free energy (e.g., this compound: −4832.073 kJ/mol) to confirm affinity despite RMSD anomalies .
Q. What strategies are effective for distinguishing this compound’s bioactivity from structurally analogous xanthones?
- Methodological Answer :
- Docking specificity : Compare interaction fingerprints (e.g., hydrogen bonds with COVID-19 protease residues His41/Glu166) .
- Biological assays : Pair MD data with enzymatic inhibition assays (e.g., IC50 for protease activity) to validate computational predictions .
- Metabolite profiling : Use LC-MS/MS to differentiate this compound from co-eluting compounds (e.g., emericellin) in fungal extracts .
Q. How can genomic data resolve discrepancies in this compound production across Aspergillus strains?
- Methodological Answer :
- Synteny analysis : Compare gene cluster conservation (e.g., this compound cluster AN6784 in A. nidulans vs. absent clusters in A. sydowii) .
- CRISPR-Cas9 knockout : Silence regulatory genes (e.g., cclA) in non-producing strains to test cluster functionality .
- Transcriptomics : Correlate cluster gene expression (RNA-seq) with this compound titers in diverse culture conditions .
Data Analysis & Interpretation
Q. What statistical approaches are recommended for analyzing this compound’s binding free energy data?
- Methodological Answer :
- MM/GBSA protocol : Extract 100–200 snapshots from MD trajectories to compute mean binding energy ± standard deviation (e.g., this compound: −4832.073 ± 96.433 kJ/mol) .
- Energy decomposition : Quantify contributions from Van der Waals (e.g., −4399.778 kJ/mol for Brasixanthone B) and electrostatic interactions to identify key binding drivers .
- Error analysis : Use bootstrap resampling to assess confidence intervals for energy values .
Q. How should researchers address variability in this compound production yields during fermentation?
- Methodological Answer :
- DOE optimization : Vary parameters (pH, temperature, carbon source) using response surface methodology (RSM) .
- Metabolic flux analysis : Track isotope-labeled precursors (e.g., ¹³C-acetate) via NMR to identify pathway bottlenecks .
- Strain engineering : Overexpress rate-limiting enzymes (e.g., polyketide synthases) using strong promoters like gpdA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
